3,3-dibromocyclobutane-1-carboxylicacid
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Overview
Description
3,3-dibromocyclobutane-1-carboxylicacid is an organic compound with the molecular formula C5H6Br2O2 It is a derivative of cyclobutane, where two bromine atoms are attached to the third carbon, and a carboxylic acid group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dibromocyclobutane-1-carboxylic acid typically involves the bromination of cyclobutane derivatives. One common method is the bromination of cyclobutane-1-carboxylic acid using bromine in the presence of a catalyst or under UV light. The reaction proceeds as follows: [ \text{Cyclobutane-1-carboxylic acid} + \text{Br}_2 \rightarrow \text{3,3-dibromocyclobutane-1-carboxylicacid} ]
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-dibromocyclobutane-1-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with fewer bromine atoms.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous conditions.
Oxidation: Oxidizing agents like KMnO4 or H2O2 in acidic or basic conditions.
Major Products:
Substitution: Formation of 3-substituted cyclobutane-1-carboxylic acids.
Reduction: Formation of cyclobutane-1-carboxylic acid or partially brominated derivatives.
Oxidation: Formation of carboxylates or other oxidized products.
Scientific Research Applications
3,3-dibromocyclobutane-1-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-dibromocyclobutane-1-carboxylic acid depends on its interactions with other molecules. The bromine atoms can participate in electrophilic substitution reactions, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the bromine atoms, making it less reactive in substitution reactions.
3,3-Dichlorocyclobutane-1-carboxylic acid: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
3,3-Difluorocyclobutane-1-carboxylic acid: Contains fluorine atoms, which significantly alter its chemical behavior compared to bromine derivatives.
Uniqueness: 3,3-dibromocyclobutane-1-carboxylicacid is unique due to the presence of two bromine atoms, which enhance its reactivity in various chemical reactions. This makes it a valuable compound for synthetic applications and research.
Properties
IUPAC Name |
3,3-dibromocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOHXLYXYMKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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